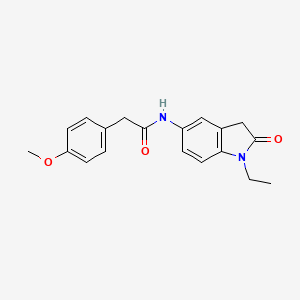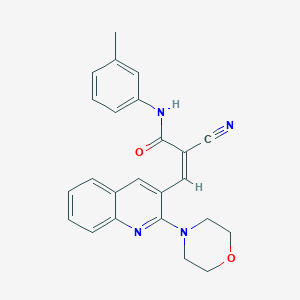
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide targets BTK, a key mediator of B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. Inhibition of BTK by (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to have potent activity against B-cell malignancy cells in vitro and in vivo. In addition to its anti-tumor effects, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has also been shown to modulate immune cell function, including T-cell activation and cytokine production. These effects may have implications for the treatment of other diseases, such as autoimmune disorders.
実験室実験の利点と制限
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been extensively characterized in preclinical studies. However, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide also has some limitations, including its specificity for BTK and potential off-target effects on other kinases.
将来の方向性
Future research on (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide will focus on several areas, including optimization of its pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and identification of biomarkers predictive of response to treatment. In addition, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide may have potential applications beyond the treatment of B-cell malignancies, such as in the treatment of autoimmune disorders or other diseases involving dysregulated immune function.
合成法
The synthesis of (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression and improved survival.
特性
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLRVEDODSEC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
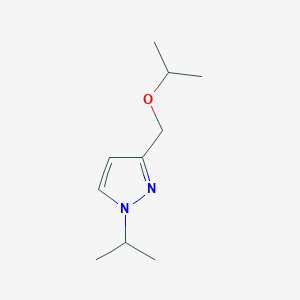
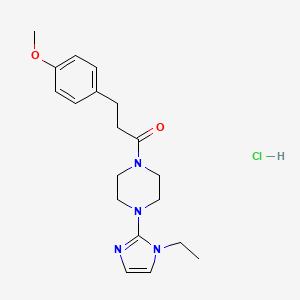
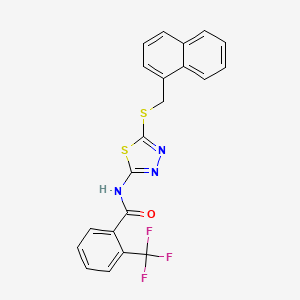
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)
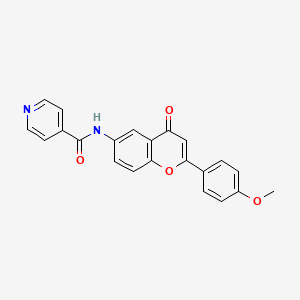
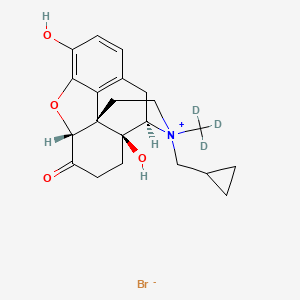
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)
